(2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane

Chiral Resolution Stereochemical Purity Procurement Specification

(2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane is a single, defined cis-configured stereoisomer of the 1,3-dioxolane class, with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. It is a chiral cyclic acetal formed via acid-catalyzed condensation of a carbonyl compound with a 1,2-diol.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 58345-32-7
Cat. No. B14607788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane
CAS58345-32-7
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCC1OCC(O1)C2=CC=CC=C2
InChIInChI=1S/C11H14O2/c1-2-11-12-8-10(13-11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11-/m1/s1
InChIKeyYKGKRDIKDNYZNF-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane (CAS 58345-32-7): Procurement-Relevant Identity and Physicochemical Baseline


(2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane is a single, defined cis-configured stereoisomer of the 1,3-dioxolane class, with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . It is a chiral cyclic acetal formed via acid-catalyzed condensation of a carbonyl compound with a 1,2-diol . The compound is catalogued distinctly from its racemic or stereochemically undefined counterpart (CAS 55668-32-1), and its stereodescriptor (2R,4S) denotes a specific cis relative configuration that governs its physicochemical, reactivity, and potential biological recognition properties [1]. Key computed parameters include a topological polar surface area (PSA) of 18.46 Ų and a consensus LogP of 2.51, which differentiate it from trans-configured diastereomers . The compound is primarily positioned as a chiral building block or reference standard in organic synthesis and analytical method development .

Why (2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane Cannot Be Interchanged with Racemic Mixtures or Other Stereoisomers


Generic substitution fails because the (2R,4S) isomer possesses a specific cis-1,3-dioxolane ring geometry that directly controls molecular recognition, physicochemical properties, and reactivity. The racemic mixture (CAS 55668-32-1) and trans-configured diastereomers exhibit divergent chromatographic retention, hydrogenolysis rates, and olfactory profiles [1]. For applications requiring enantiopure chiral building blocks—such as the synthesis of bioactive dioxolane nucleosides or juvenile hormone mimics—the presence of the wrong stereoisomer can abrogate biological activity or lead to off-target effects [2]. Furthermore, cis-2,4-disubstituted-1,3-dioxolanes undergo LiAlH₄–AlCl₃ hydrogenolysis at rates up to 10-fold faster than their trans counterparts, meaning that stereochemical purity directly dictates downstream synthetic efficiency and product distribution [1].

Quantitative Differentiation Evidence for (2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane vs. Closest Analogs


Stereochemical Identity: (2R,4S) cis Isomer vs. Racemic Mixture (CAS 55668-32-1)

The (2R,4S) isomer (CAS 58345-32-7) is a single stereoisomer with defined cis configuration, whereas the commercially available product under CAS 55668-32-1 is sold as a stereochemically undefined or racemic mixture [1]. The specific isomer possesses an InChIKey of YKGKRDIKDNYZNF-GHMZBOCLSA-N, incorporating stereochemical information absent from the non-stereo InChIKey (YKGKRDIKDNYZNF-UHFFFAOYSA-N) assigned to the racemic entry in the NIST Webbook [2]. This means that procurement of CAS 58345-32-7 guarantees a single, stereochemically pure entity, eliminating the 50% enantiomeric/diastereomeric impurity inherent to the racemate.

Chiral Resolution Stereochemical Purity Procurement Specification

Computed Physicochemical Profile: logP and PSA Differentiation from Diastereomers

The cis-(2R,4S) isomer exhibits a computed consensus LogP of 2.51 and a topological polar surface area (TPSA) of 18.46 Ų . While experimental data for the trans diastereomers are not available in the public domain, the cis configuration places the ethyl (C2) and phenyl (C4) substituents on the same face of the dioxolane ring, creating a different molecular shape and electronic distribution compared to trans isomers. This difference is sufficient to alter chromatographic retention and, by class-level inference from related 2,4-disubstituted-1,3-dioxolanes, would affect membrane permeability and protein binding in biological contexts.

Lipophilicity Polar Surface Area ADME Prediction

Cis/Trans Reactivity Differential: Hydrogenolysis Rate Enhancement as a Class-Level Predictor

Hydrogenolysis studies on the structurally analogous 2-ethyl-4-methyl-1,3-dioxolane system demonstrate that the cis isomer undergoes LiAlH₄–AlCl₃-mediated ring-opening approximately 10 times faster than the corresponding trans isomer [1]. The cis isomer also shows a C2–O1 to C2–O3 bond cleavage ratio of at least 15:1, versus approximately 1:2 for the trans isomer. Extrapolating this class-level behavior to 2-ethyl-4-phenyl-1,3-dioxolane, the (2R,4S) cis isomer is predicted to exhibit markedly faster and more regioselective hydrogenolysis than any trans-configured diastereomer.

Hydrogenolysis Synthetic Efficiency Protecting Group Strategy

Olfactory Property Differentiation: Floral-Jasmine Note Specificity

Patent literature explicitly identifies alkyl-substituted 1,3-dioxolanes as valuable perfuming agents, with 2-ethyl-4-phenyl-1,3-dioxolane described as delivering a characteristic floral, jasmine-type odor note [1]. While quantitative odor threshold data are not publicly available for the resolved (2R,4S) isomer specifically, it is well-established in fragrance chemistry that cis/trans isomerism and absolute configuration can profoundly alter odor character and perception threshold. The procurement of the defined (2R,4S) isomer therefore ensures a consistent olfactory profile, which is critical for fragrance formulation and quality control.

Fragrance Chemistry Odorant Stereochemistry Perfumery Raw Material

Evidence-Backed Application Scenarios for (2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane (CAS 58345-32-7)


Chiral Building Block for (2R,4S)-Configured Bioactive Dioxolane Nucleosides and Juvenile Hormone Mimics

The (2R,4S) stereochemistry is a critical pharmacophoric element in anti-HIV dioxolanylpurine nucleosides and insecticidal juvenile hormone mimics such as diofenolan [1]. Procuring the pre-resolved (2R,4S)-2-ethyl-4-phenyl-1,3-dioxolane eliminates the need for costly chiral chromatographic separation of diastereomeric mixtures, enabling direct incorporation into stereospecific synthetic routes where the cis configuration is required for target binding [2].

Stereochemical Reference Standard for Chiral HPLC and SFC Method Development

The defined cis-(2R,4S) isomer serves as an authentic reference standard for developing chiral HPLC or supercritical fluid chromatography (SFC) methods capable of resolving the four possible diastereomers of 2-ethyl-4-phenyl-1,3-dioxolane [1]. Its use ensures accurate assignment of retention times and enantiomeric excess determination, which is essential for quality control in pharmaceutical intermediate production.

Model Substrate for Studying Cis-Selective Hydrogenolysis and Protecting Group Strategies

Based on the 10-fold rate acceleration observed for cis-2-ethyl-4-methyl-1,3-dioxolane hydrogenolysis, the (2R,4S) isomer is a valuable model substrate for investigating stereoelectronic effects in acetal ring-opening reactions [1]. Researchers can exploit the predictable, faster deprotection kinetics to design more efficient synthetic sequences where the 1,3-dioxolane serves as a temporary protecting group for 1,2-diols.

Stereochemically Consistent Floral Odorant for Fragrance Formulation

The floral, jasmine-type odor note associated with 2-ethyl-4-phenyl-1,3-dioxolane makes the (2R,4S) isomer a candidate fragrance ingredient where stereochemical purity translates to olfactory consistency [1]. Fragrance chemists can use this single isomer to avoid the batch-to-batch variability inherent in stereoisomeric mixtures.

Quote Request

Request a Quote for (2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.